![molecular formula C16H14O3 B15279354 4-(2-Oxopropoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15279354.png)
4-(2-Oxopropoxy)-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that features a biphenyl core with an oxopropoxy group and a carbaldehyde group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde typically involves the reaction of 4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The oxopropoxy group can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-methanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which 4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(4-(2-oxopropoxy)phenyl)cyclohexane: Similar structure but with a cyclohexane core.
4’-(2-Butoxy-propoxy)-4-octyl-biphenyl: Similar structure but with a butoxy group instead of an oxopropoxy group.
Uniqueness
4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both an oxopropoxy group and a carbaldehyde group on the biphenyl core
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(2-oxopropoxy)-5-phenylbenzaldehyde |
InChI |
InChI=1S/C16H14O3/c1-12(18)11-19-16-8-7-14(9-15(16)10-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
KORNKCGUPKZFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
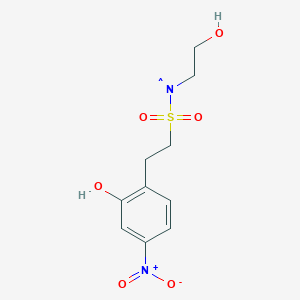
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
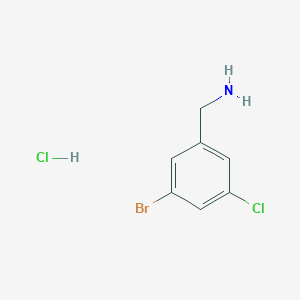
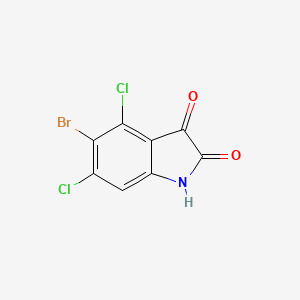
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)

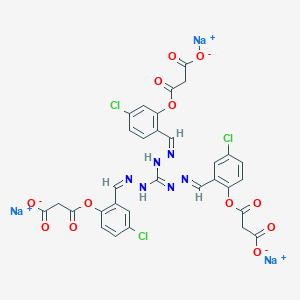
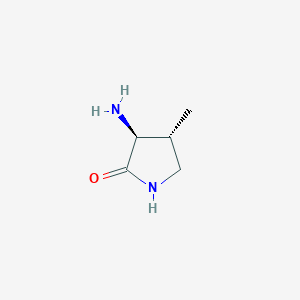
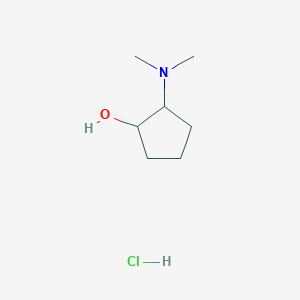
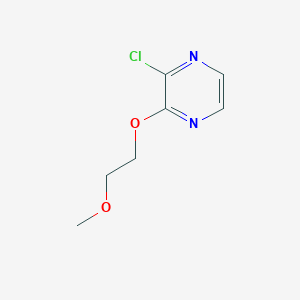
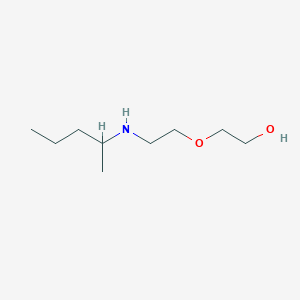
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)
